VIM-2 MBL Inhibition Potency: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid vs. 1-Methyl Analog
In a comparative structure-activity relationship (SAR) study, 1-cyclobutyl-1H-imidazole-2-carboxylic acid (referred to as 'compound 28') exhibited an IC50 of 0.018 µM against VIM-2, which is 2.5-fold more potent than the corresponding 1-methyl substituted analog, which showed an IC50 of 0.045 µM against VIM-5 [1][2]. This demonstrates that the cyclobutyl group provides a quantifiable advantage over a simple methyl group for achieving nanomolar inhibition.
| Evidence Dimension | Inhibition of Metallo-β-Lactamase |
|---|---|
| Target Compound Data | IC50 = 0.018 µM (VIM-2) |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-2-carboxylic acid: IC50 = 0.045 µM (VIM-5) |
| Quantified Difference | 2.5-fold more potent |
| Conditions | In vitro enzyme inhibition assay (VIM-2/VIM-5 MBLs) |
Why This Matters
The 2.5-fold increase in potency justifies the selection of the cyclobutyl derivative for projects aiming to achieve maximal VIM inhibition at lower concentrations, reducing potential off-target effects.
- [1] Bioorganic & Medicinal Chemistry, 2022, 72: 116993. DOI: 10.1016/j.bmc.2022.116993. View Source
- [2] European Journal of Medicinal Chemistry, 2022, 228: 113965. DOI: 10.1016/j.ejmech.2021.113965. View Source
